3-(1H-Pyrrol-1-yl)propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile and its derivatives often involves multi-step reactions that require precise control over reaction conditions to achieve high yields and selectivity. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of certain antibiotics, has been achieved in 10 steps with an overall yield of 24% from readily available benzyloxyacetyl chloride (Lall et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, NMR spectroscopy, and computational methods to understand the conformation and configuration of the molecule. For instance, weak interactions in 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs have been characterized using X-ray diffraction and NMR spectroscopy, highlighting the role of intra and intermolecular interactions in defining the structure (Tewari et al., 2011).
Chemical Reactions and Properties
3-(1H-Pyrrol-1-yl)propanenitrile participates in various chemical reactions, contributing to the synthesis of complex molecules. For example, the compound is involved in 1,3-dipolar cycloaddition reactions leading to novel heterocyclic compounds containing the 3-(4,5-dihydroisoxazol-5-yl)pyrrole ring system, demonstrating its versatility in organic synthesis (Hwang & Kurth, 2002).
Scientific Research Applications
Synthesis of Aminopyrazole Derivatives : It is utilized in chemical research for synthesizing 4 and 5-aminopyrazole derivatives (Hassaneen, 2007).
Metal Dithiocarbamate Complexes : A variant, 3-((pyridin-2-yl)methylamino)propanenitrile, serves as a starting material for metal dithiocarbamate complexes, useful in materials science (Halimehjani et al., 2015).
Production of Bipyrazole and Pyrazolyl Derivatives : When reacted with nitrogen nucleophiles, it yields bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives (Dawood, Farag, & Ragab, 2004).
Applications in Industrial Markets : A related compound, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, is used in textiles, medicine, cosmetics, and anticancer drugs (Ishani, Isita, & Vijayakumar, 2021).
Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles : It's involved in the production of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using graphene oxide anchored sulfonic acid (Zhang et al., 2016).
Fluoroquinolone Antibiotic Synthesis : It is a key intermediate in preparing PF-00951966, a fluoroquinolone antibiotic for respiratory infections (Lall et al., 2012).
Formation of Thin-Layer Polymer : A study discusses a thin-layer polymer of 3-(9H-carbazol-9-yl)propanenitrile, which has conductivity applications (Elamin, Hashim, & Mohammed, 2021).
Pheromone Component in Longhorned Beetles : Pyrrole, a related chemical, is an important pheromone component in several beetle species (Diesel et al., 2017).
Anion Receptors : Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline are used as neutral anion receptors with high affinities for specific anions (Anzenbacher et al., 2000).
Anticancer Activity : Some compounds synthesized using 3-(1H-Pyrrol-1-yl)propanenitrile demonstrated potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Safety And Hazards
3-(1H-Pyrrol-1-yl)propanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-pyrrol-1-ylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLJLGYJMJLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115112-01-1 | |
Record name | 1H-Pyrrole-1-propanenitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115112-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00195647 | |
Record name | 3-(Pyrrol-1-yl)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-yl)propanenitrile | |
CAS RN |
43036-06-2 | |
Record name | 1H-Pyrrole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43036-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyrrol-1-yl)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043036062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole-1-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Pyrrol-1-yl)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrrol-1-yl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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